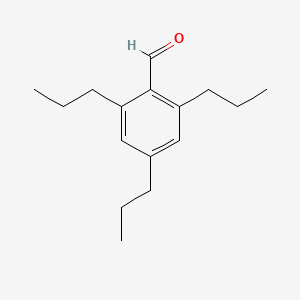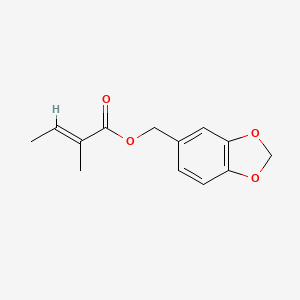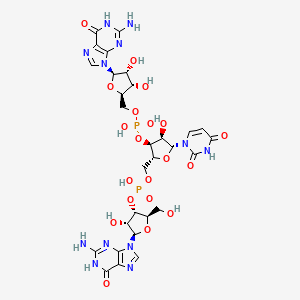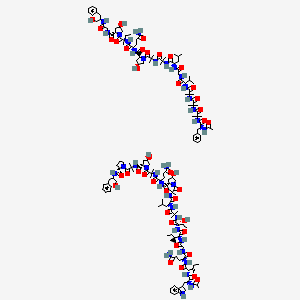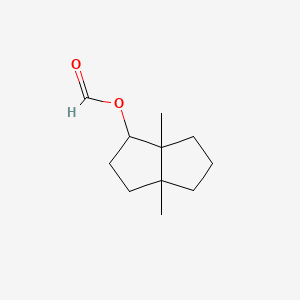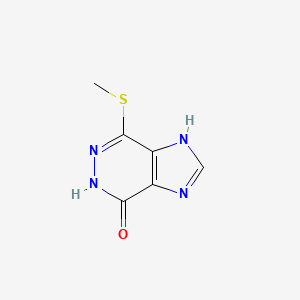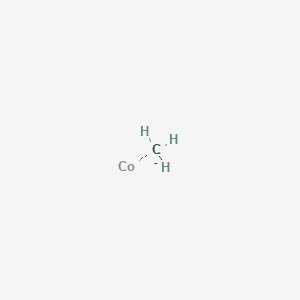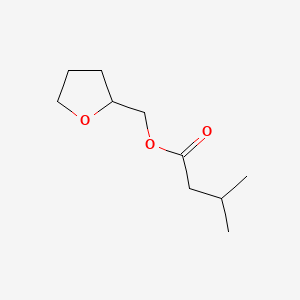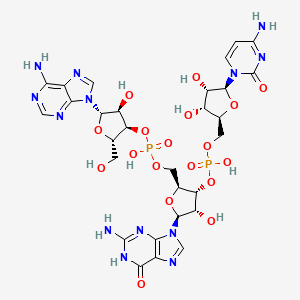
Cytidylyl-(5'.3')-guanylyl-(5'.3')-adenosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cytidylyl-(5’->3’)-guanylyl-(5’->3’)-adenosine is a synthetic oligonucleotide composed of cytidine, guanosine, and adenosine linked through phosphodiester bonds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cytidylyl-(5’->3’)-guanylyl-(5’->3’)-adenosine typically involves the stepwise addition of nucleotide monomers. The process begins with the protection of hydroxyl groups on the sugar moiety, followed by the activation of the phosphate group. The coupling of nucleotide monomers is facilitated by phosphoramidite chemistry, which ensures high efficiency and specificity. The final product is deprotected and purified using high-performance liquid chromatography (HPLC) to achieve the desired purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated DNA/RNA synthesizers are employed to streamline the process, ensuring consistency and scalability. The use of solid-phase synthesis techniques allows for the efficient assembly of oligonucleotides, which are then subjected to rigorous quality control measures to ensure their suitability for research and therapeutic applications .
化学反応の分析
Types of Reactions
Cytidylyl-(5’->3’)-guanylyl-(5’->3’)-adenosine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophilic reagents like sodium azide, electrophilic reagents like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Cytidylyl-(5’->3’)-guanylyl-(5’->3’)-adenosine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study nucleotide interactions and the effects of chemical modifications on oligonucleotide stability.
Biology: Employed in the study of RNA and DNA synthesis, as well as in the investigation of nucleotide-protein interactions.
Medicine: Potential therapeutic applications include the development of antisense oligonucleotides and small interfering RNAs (siRNAs) for gene silencing.
Industry: Utilized in the production of diagnostic tools and as a component in various biotechnological applications
作用機序
The mechanism by which Cytidylyl-(5’->3’)-guanylyl-(5’->3’)-adenosine exerts its effects involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The compound can bind to complementary RNA or DNA sequences, forming stable duplexes that inhibit the expression of target genes. This mechanism is the basis for its use in gene silencing technologies, where it can effectively downregulate the expression of disease-related genes .
類似化合物との比較
Similar Compounds
- Cytidylyl-(5’->3’)-cytidylyl-(5’->3’)-uridine
- Cytidylyl-(5’->3’)-cytidylyl-(5’->3’)-guanosine
- Cytidylyl-(5’->3’)-5’-inosinic acid homopolymer
Uniqueness
Cytidylyl-(5’->3’)-guanylyl-(5’->3’)-adenosine is unique due to its specific sequence and the combination of nucleotide monomers. This unique structure allows it to form stable interactions with complementary nucleic acid sequences, making it particularly useful in gene silencing and other therapeutic applications. Its stability and specificity also make it a valuable tool in biochemical and molecular biology research .
特性
CAS番号 |
4136-23-6 |
|---|---|
分子式 |
C29H37N13O18P2 |
分子量 |
917.6 g/mol |
IUPAC名 |
[(2S,3R,4S,5S)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[(2S,3R,4S,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-hydroxyoxolan-2-yl]methyl [(2S,3R,4S,5S)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C29H37N13O18P2/c30-12-1-2-40(29(49)37-12)25-16(45)15(44)10(57-25)4-54-61(50,51)60-20-11(58-27(18(20)47)42-8-36-14-23(42)38-28(32)39-24(14)48)5-55-62(52,53)59-19-9(3-43)56-26(17(19)46)41-7-35-13-21(31)33-6-34-22(13)41/h1-2,6-11,15-20,25-27,43-47H,3-5H2,(H,50,51)(H,52,53)(H2,30,37,49)(H2,31,33,34)(H3,32,38,39,48)/t9-,10-,11-,15-,16-,17-,18-,19-,20-,25-,26-,27-/m0/s1 |
InChIキー |
XFAGNUJNEBLEJP-PZFDTBOASA-N |
異性体SMILES |
C1=CN(C(=O)N=C1N)[C@@H]2[C@H]([C@H]([C@@H](O2)COP(=O)(O)O[C@H]3[C@@H](O[C@@H]([C@H]3O)N4C=NC5=C4N=C(NC5=O)N)COP(=O)(O)O[C@H]6[C@@H](O[C@@H]([C@H]6O)N7C=NC8=C(N=CN=C87)N)CO)O)O |
正規SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3O)N4C=NC5=C4N=C(NC5=O)N)COP(=O)(O)OC6C(OC(C6O)N7C=NC8=C(N=CN=C87)N)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



